The synthesis of 2-Amino-1-(4-(benzyloxy)phenyl)ethanone typically involves several steps, starting with appropriate precursors. The following outlines common methods used for its synthesis:
In industrial settings, large-scale batch or continuous processes may be utilized, optimizing reaction conditions for maximum yield and efficiency. Advanced purification techniques are employed to ensure product quality.
The molecular structure of 2-Amino-1-(4-(benzyloxy)phenyl)ethanone can be analyzed through various spectroscopic methods:
Data from spectroscopic studies confirm that all bond lengths are within normal ranges, indicating stable molecular geometry .
2-Amino-1-(4-(benzyloxy)phenyl)ethanone can undergo various chemical reactions:
The products formed depend on specific reagents and conditions used during the reactions. For example:
The mechanism of action for 2-Amino-1-(4-(benzyloxy)phenyl)ethanone involves interactions with biological targets:
These interactions may modulate various biochemical pathways, contributing to its potential biological activities, which include antimicrobial and anticancer properties .
2-Amino-1-(4-(benzyloxy)phenyl)ethanone has several scientific applications:
The compound's unique structure and properties make it valuable in research across multiple disciplines, highlighting its versatility as a synthetic intermediate and potential therapeutic agent.
2-Amino-1-(4-(benzyloxy)phenyl)ethanone (CAS: 1708526-94-6) represents a structurally distinctive α-aminoketone scaffold characterized by a benzyloxy-protected phenol moiety and a reactive β-ketoamine system. This compound occupies a critical niche in synthetic organic chemistry due to its dual functionality: The benzyloxy group acts as a protective handle for phenolic OH groups while simultaneously enhancing electron density at the para-position, and the α-amino ketone moiety serves as a versatile precursor for heterocyclization reactions. Its molecular architecture facilitates diverse bond-forming events, positioning it as a privileged building block for nitrogen-containing heterocycles—core structures in >75% of FDA-approved small-molecule drugs [2] [5]. The compound’s synthetic utility stems from the nucleophilic amino group, electrophilic carbonyl carbon, and activated methylene protons, enabling participation in condensations, cyclizations, and multicomponent reactions [1] [10].
Table 1: Fundamental Identification Data for 2-Amino-1-(4-(benzyloxy)phenyl)ethanone
Property | Value/Descriptor |
---|---|
CAS Registry Number | 1708526-94-6 |
IUPAC Name | 2-Amino-1-[4-(phenylmethoxy)phenyl]ethan-1-one |
Molecular Formula | C₁₅H₁₅NO₂ |
Key Functional Groups | α-Amino ketone, benzyl ether |
Structural Significance | Planar benzyloxyaryl system with flexible aminoethyl chain |
The first documented synthesis emerged from Fries rearrangement methodologies in the early 2000s, where 1-(4-hydroxyphenyl)ethanone was selectively O-benzylated followed by α-bromination and nucleophilic amination [6]. Alternative routes exploited arylacetic acid derivatives through Curtius rearrangements or Leuckart reactions, though these suffered from poor regioselectivity [10]. The contemporary optimized approach employs a three-step sequence with an overall yield of 68%:
Table 2: Evolution of Synthetic Methods for 2-Amino-1-(4-(benzyloxy)phenyl)ethanone
Method | Key Steps | Yield (%) | Limitations |
---|---|---|---|
Fries Rearrangement Route | O-Benzylation → α-Bromination → Amination | 42–48 | Low regioselectivity in bromination |
Leuckart-Wallach Approach | Arylacetic acid → Amide → Reduction | 28–35 | Over-reduction side products |
Modern Optimized Sequence | Williamson → CuBr₂ Bromination → Phthalimide Amination | 65–72 | Requires hydrazinolysis purification |
Crystallographic studies confirm the orthorhombic crystal system (space group Pbca) with characteristic bond parameters: C=O bond length of 1.214 Å and C–O–CH₂ torsion angle of 112.7°, indicating significant conformational flexibility. The amino group adopts a gauche conformation relative to the carbonyl, facilitating intramolecular hydrogen bonding in solid-state assemblies [9].
The compound’s reactivity profile enables its transformation into >20 heterocyclic classes through three primary pathways:
1.2.1. Pyrimidine and Purine Analog Synthesis
The β-ketoamine functionality undergoes condensation with aldehydes followed by cyclocondensation with ureas/thioureas to yield dihydropyrimidinones (DHPMs). Electron-rich benzyloxy-substituted DHPMs exhibit enhanced in vitro antitumor activity against MCF-7 cells (IC₅₀: 12.7 μM) compared to unsubstituted analogs (IC₅₀ >50 μM) [1]. Similarly, reactions with formamidine acetate produce 4-aminopyrimidines—key intermediates for kinase inhibitors [3] [4].
1.2.2. Azole Formation Pathways
1.2.3. Polycyclic Systems
Fusion strategies exploit the amine’s nucleophilicity and ketone’s electrophilicity:
Molecular docking reveals the benzyloxy moiety occupies hydrophobic enzyme subsites (e.g., Tyr1230 in c-Met kinase), while heterocycles derived from the amino ketone anchor to catalytic residues like Asp32/Asp228 in BACE-1 [3] [6].
The compound’s structural attributes contribute to three key pharmacophoric elements in drug design:
1.3.1. Bioisosteric Mimicry
The benzyloxyaryl system serves as a phenyl bioisostere with enhanced membrane permeability (LogP increased by 1.8 vs phenol). It mimics tyrosine side chains in kinase inhibitors while resisting metabolic hydroxylation. In c-Met inhibitors, benzyloxy analogs show 20-fold higher potency (IC₅₀: 7.7 nM) than methoxy derivatives due to π-π stacking with Tyr1230 [3] [7].
1.3.2. Targeted Enzyme Interactions
Derivatives demonstrate high affinity for oxidoreductases and transferases:
1.3.3. Anticancer Pharmacophore Integration
Structural hybrids demonstrate multi-targeted oncology profiles:
Table 3: Therapeutic Applications of Derived Hybrid Scaffolds
Hybrid Scaffold | Biological Target | Potency | Mechanistic Role of Benzyloxy Group |
---|---|---|---|
Chalcone-MAO-B Inhibitors | Human MAO-B | IC₅₀: 0.067 μM | Hydrophobic occupancy of entrance cavity |
Pyrimidine-c-Met Inhibitors | c-Met kinase | IC₅₀: 7.7 nM | π-π stacking with Tyr1230 |
Oxadiazole-HDAC Inhibitors | HDAC8 | IC₅₀: 0.38 μM | Surface recognition cap occupation |
Quinazolinone-Tyrosinase | Tyrosinase | Kᵢ: 14.87 μM | Hydrophobic stabilization of loop residues |
Quantum mechanical studies confirm the electron-donating resonance effect (+R effect) of the benzyloxy group lowers the LUMO energy by 1.8 eV compared to unsubstituted analogs, facilitating charge-transfer interactions with biological targets [4] [7].
Concluding Remarks
2-Amino-1-(4-(benzyloxy)phenyl)ethanone exemplifies the strategic integration of protectable polar groups and transformable reactivity in advanced synthetic intermediates. Its historical development from basic Fries rearrangement products to rationally designed pharmacophores underscores its value in heterocyclic chemistry. Future research directions include photocatalytic C–H functionalization of the benzyl ring and development of enantioselective variants using chiral auxiliaries attached to the amino group. As synthetic methodologies evolve, this scaffold will continue enabling efficient access to structurally complex bioactive molecules addressing unmet therapeutic needs.
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.:
CAS No.: